

A Comprehensive Guide to the Nomenclature of Methyl 2-(2-bromophenyl)-2-oxoacetate

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Compound of Interest

Compound Name: *Methyl 2-(2-bromophenyl)-2-oxoacetate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Nomenclature in Chemical Research

Methyl 2-(2-bromophenyl)-2-oxoacetate is a versatile bifunctional building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its structure, featuring an α -ketoester moiety and a functionalizable aryl bromide, makes it a key precursor for a wide array of complex molecular architectures and heterocyclic systems.^{[1][2][3]} Given its utility, a thorough understanding of its nomenclature is essential for clear communication, accurate literature searching, and unambiguous procurement.

This technical guide provides an in-depth analysis of the various synonyms, systematic names, and identifiers for **Methyl 2-(2-bromophenyl)-2-oxoacetate**. By clarifying the origins and contexts of these different names, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to navigate the chemical literature and supplier databases with confidence and precision.

Primary Nomenclature and Chemical Structure

The most widely accepted and systematically correct name for this compound is **Methyl 2-(2-bromophenyl)-2-oxoacetate**. This name is derived following the nomenclature rules

established by the International Union of Pure and Applied Chemistry (IUPAC).

- Parent Chain: The core is an acetate group (-CH₂COO-) where the methyl group (CH₃-) forms the ester.
- Substitution: At the alpha-position (C2) of the acetate, there is an oxo group (=O), making it an "oxoacetate".
- Aryl Group: Also at C2, a 2-bromophenyl group is attached.

Chemical Structure:

Caption: 2D Chemical Structure of **Methyl 2-(2-bromophenyl)-2-oxoacetate**.

Synonyms and Identifiers: A Comprehensive Listing

In practice, a single chemical can be referred to by numerous names and codes. This is due to different naming conventions, historical context, and the need for unique identifiers in databases. Understanding these synonyms is crucial for comprehensive literature reviews and sourcing.

Systematic and Semi-Systematic Synonyms

These names are derived from chemical structure rules but may differ slightly from the primary IUPAC name. They are often encountered in chemical databases and older literature.

- Methyl (2-bromophenyl)(oxo)acetate: This is a common and equally valid synonym.[4]
- Methyl 2-bromophenylglyoxylate: The term "glyoxylate" refers to the salt or ester of glyoxylic acid (oxoacetic acid), providing a concise alternative name.[5]
- (2-Bromophenyl)-oxoacetic acid methyl ester: This name emphasizes the parent acid ("oxoacetic acid") and its methyl ester form.[5]
- Benzeneacetic acid, 2-bromo-alpha-oxo-, methyl ester: This name treats the molecule as a derivative of "benzeneacetic acid".[5]

- Methyl 2-bromo-a-oxobenzeneacetate: A variation of the above, using "a" instead of "alpha".
[\[5\]](#)

Database and Supplier Identifiers

Unique identifiers are essential for unambiguously referencing a chemical in databases, regulatory submissions, and commercial transactions.

Identifier Type	Identifier	Source / Context
CAS Registry Number	122394-38-1	Chemical Abstracts Service; the most common unique identifier. [5]
PubChem CID	10890094	PubChem Compound Identification number. [5]
DSSTox Substance ID	DTXSID50447325	EPA's Distributed Structure-Searchable Toxicity Database. [5]
MDL Number	MFC18206246	Identifier from the former MDL Information Systems database. [5]
Nikkaji Number	J2.171.088A	Identifier from the Japan Chemical Substance Dictionary. [5]
InChIKey	SCPBADGYTPFIQF-UHFFFAOYSA-N	Hashed version of the IUPAC International Chemical Identifier. [5]

Physicochemical Properties

A summary of key computed and experimental properties is provided below for reference in experimental design and safety assessment.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrO ₃	PubChem[5]
Molecular Weight	243.05 g/mol	PubChem[4][5]
Canonical SMILES	<chem>COC(=O)C(=O)C1=CC=CC=C1Br</chem>	PubChem[5]
Topological Polar Surface Area	43.4 Å ²	PubChem[5]
Hydrogen Bond Acceptors	3	ChemScene[4]
Rotatable Bonds	2	ChemScene[4]
Storage	Room temperature, dry	MySkinRecipes[1]

Context in Synthesis and Application

The utility of **Methyl 2-(2-bromophenyl)-2-oxoacetate** as a synthetic intermediate is a primary driver of its relevance. Its dual reactivity allows it to be a cornerstone in the construction of various heterocyclic systems with significant biological activity.

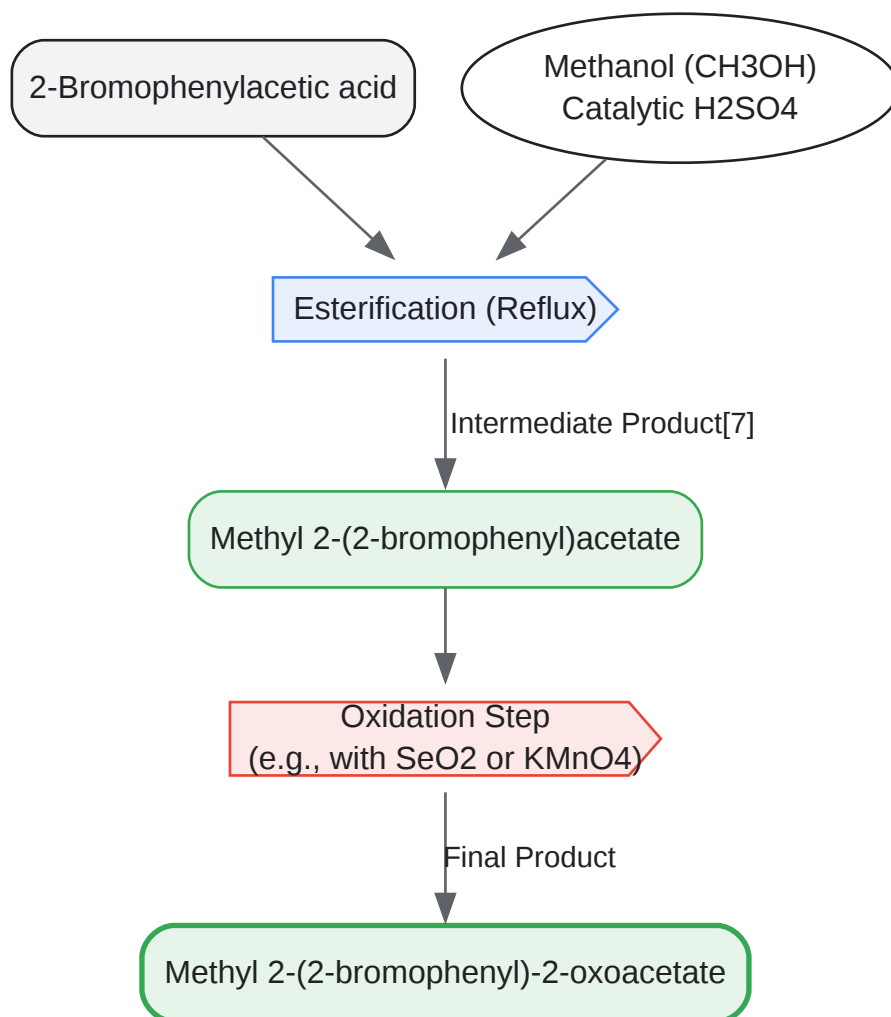
Role as a Key Intermediate

This compound is a valuable building block in medicinal chemistry.[2] The α -ketoester group readily participates in condensation and cyclization reactions, while the aryl bromide provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Heck).[3] This dual functionality is highly prized in the development of compound libraries for drug discovery programs. It is particularly used in the synthesis of:

- Anti-inflammatory agents[1]
- Antimicrobial agents[1]
- Quinoxalines and hydantoins, which are important scaffolds in pharmaceuticals[2][6]
- Fluorescent probes and photolabile protecting groups[1]

Representative Synthetic Workflow

While multiple synthetic routes exist, a common approach involves the esterification of the corresponding carboxylic acid. Understanding the synthesis provides context for potential impurities and related compounds that might be encountered.



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Sources

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